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Compound of Interest

Compound Name: pantophysin

Cat. No.: B1171461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection of pantophysin in

cell lysates using Western blotting. Pantophysin, a homolog of the synaptic vesicle protein

synaptophysin, is ubiquitously expressed and plays a role in constitutive transport vesicles.[1]

[2][3] Accurate detection and quantification of pantophysin can provide insights into various

cellular processes.

Quantitative Data Summary
For successful and reproducible Western blotting, careful optimization of experimental

parameters is crucial. The following table summarizes key quantitative data, including

recommended starting concentrations and ranges for optimization. These values are based on

general Western blotting protocols and data available for the related protein, synaptophysin,

which can serve as a valuable reference for pantophysin detection.
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Parameter
Recommended
Starting Point

Range for
Optimization

Notes

Total Protein Load 20 µg 15 - 40 µg

The optimal amount

may vary depending

on the expression

level of pantophysin in

the specific cell type.

[4]

Primary Antibody

Dilution
1:1000 1:500 - 1:5000

Based on typical

dilutions for related

antibodies.[5] Always

refer to the

manufacturer's

datasheet for the

specific pantophysin

antibody.

Secondary Antibody

Dilution
1:5000 1:2000 - 1:10000

Dependent on the

specific secondary

antibody and

detection system

used.

Blocking Solution
5% non-fat dry milk in

TBST

2-5% non-fat dry milk

or BSA in TBST

The choice and

concentration of

blocking agent may

need optimization to

minimize background.

Pantophysin

Molecular Weight

~29 kDa (calculated) N/A The observed

molecular weight may

vary due to post-

translational

modifications.[2] For

comparison,

synaptophysin has an

apparent molecular
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weight of ~38 kDa.[5]

[6]

Experimental Protocols
This section details the step-by-step methodology for pantophysin Western blotting, from cell

lysate preparation to signal detection.

I. Cell Lysate Preparation
This protocol is suitable for adherent or suspension cultured cells.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium

deoxycholate, 0.1% SDS)[7]

Protease inhibitor cocktail (add fresh to RIPA buffer before use)

Cell scraper (for adherent cells)

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Procedure:

Cell Harvesting:

Adherent Cells: Place the culture dish on ice and wash the cells twice with ice-cold PBS.

[7] Add ice-cold RIPA buffer with freshly added protease inhibitors to the dish. Scrape the

cells off the surface using a cold plastic cell scraper and transfer the lysate to a pre-chilled

microcentrifuge tube.[7][8]

Suspension Cells: Pellet the cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[7]

Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after
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each wash.[7] Resuspend the cell pellet in ice-cold RIPA buffer with freshly added

protease inhibitors.[7]

Cell Lysis: Incubate the cell suspension on ice for 20-30 minutes with occasional vortexing to

ensure complete lysis.[7][9]

Clarification of Lysate: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the

cell debris.[7][9]

Protein Quantification: Carefully transfer the supernatant (the cell lysate) to a fresh, pre-

chilled microcentrifuge tube. Determine the protein concentration of the lysate using a

suitable protein assay, such as the BCA or Bradford assay.[9][10]

Sample Preparation for SDS-PAGE: Mix the desired amount of protein lysate with an equal

volume of 2X Laemmli sample buffer.[8] Boil the samples at 95-100°C for 5 minutes to

denature the proteins.[8] The samples can be used immediately or stored at -20°C.

II. SDS-PAGE and Protein Transfer
Materials:

Polyacrylamide gels (pre-cast or hand-cast)

SDS-PAGE running buffer

Protein molecular weight marker

PVDF or nitrocellulose membrane

Transfer buffer

Western blot transfer apparatus

Procedure:

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a

polyacrylamide gel.[4] Include a protein molecular weight marker in one lane. Run the gel

according to the manufacturer's instructions until the dye front reaches the bottom.[10]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.[10] Ensure the membrane is pre-

activated with methanol if using PVDF.[10] Transfer is typically performed for 1-2 hours at a

constant voltage.

III. Immunodetection
Materials:

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

Primary antibody against pantophysin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system (e.g., X-ray film or digital imager)

Procedure:

Blocking: After transfer, rinse the membrane with TBST and then incubate it in blocking

buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody

binding.[4]

Primary Antibody Incubation: Dilute the primary pantophysin antibody in blocking buffer to

the recommended concentration (e.g., 1:1000). Incubate the membrane with the primary

antibody solution overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each to remove

unbound primary antibody.[4]

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking

buffer according to the manufacturer's instructions. Incubate the membrane with the

secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]
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Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove

unbound secondary antibody.[4]

Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's

protocol. Incubate the membrane with the substrate for the recommended time.

Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging

system.[11]
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Pantophysin Western Blotting Workflow
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Caption: Workflow for Pantophysin Western Blotting.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1171461?utm_src=pdf-body-img
https://www.benchchem.com/product/b1171461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pantophysin in Vesicular Transport
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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